![molecular formula C26H36N2O2S2 B14253925 2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide] CAS No. 183584-08-9](/img/structure/B14253925.png)
2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted with a 2-ethylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] typically involves the reaction of 2-ethylbutylamine with benzoyl chloride to form N-(2-ethylbutyl)benzamide. This intermediate is then subjected to oxidative coupling using a suitable oxidizing agent, such as iodine or hydrogen peroxide, to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a disulfide bond-forming agent in protein chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or anti-inflammatory agent.
Industry: Used in the development of new materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter protein structure and function. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial in redox signaling and maintaining cellular redox homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-methylethan-1-amine] dihydrochloride
- 2,2’-Disulfanediylbis[N-(2-hydroxyethyl)benzamide]
Uniqueness
2,2’-Disulfanediylbis[N-(2-ethylbutyl)benzamide] is unique due to its specific substitution pattern with 2-ethylbutyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from other disulfide-containing benzamides that may have different substituents .
Propriétés
Numéro CAS |
183584-08-9 |
|---|---|
Formule moléculaire |
C26H36N2O2S2 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
N-(2-ethylbutyl)-2-[[2-(2-ethylbutylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H36N2O2S2/c1-5-19(6-2)17-27-25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28-18-20(7-3)8-4/h9-16,19-20H,5-8,17-18H2,1-4H3,(H,27,29)(H,28,30) |
Clé InChI |
DXQVLLPCACQNNP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)

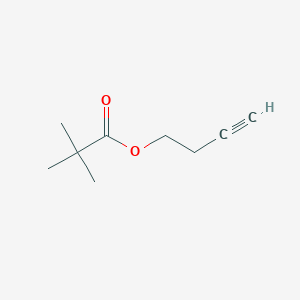
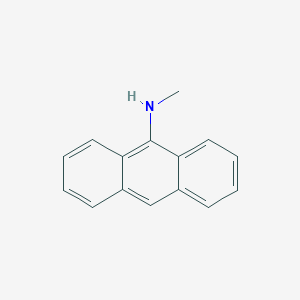
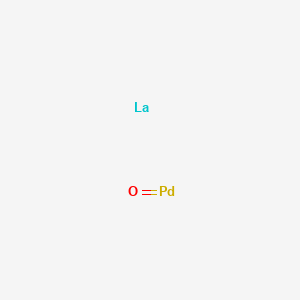
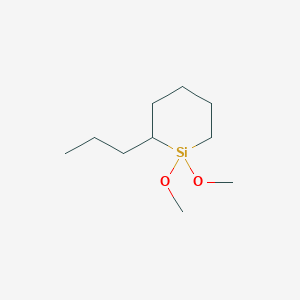
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
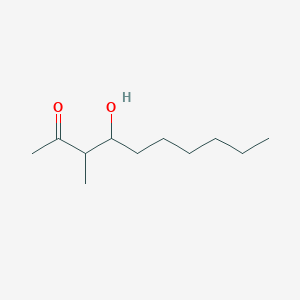
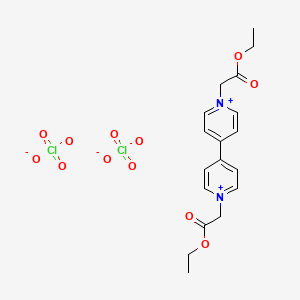
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
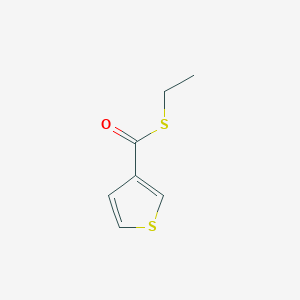

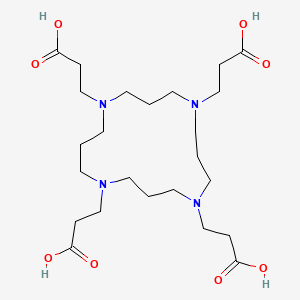
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
